molecular formula C14H26O4 B13734853 2,2,4-Trimethylpentane-1,3-diyl dipropionate CAS No. 32815-92-2

2,2,4-Trimethylpentane-1,3-diyl dipropionate

Cat. No.: B13734853
CAS No.: 32815-92-2
M. Wt: 258.35 g/mol
InChI Key: BBXVZOFESFUKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

32815-92-2

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

(2,2,4-trimethyl-3-propanoyloxypentyl) propanoate

InChI

InChI=1S/C14H26O4/c1-7-11(15)17-9-14(5,6)13(10(3)4)18-12(16)8-2/h10,13H,7-9H2,1-6H3

InChI Key

BBXVZOFESFUKEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpentane-1,3-diyl dipropionate typically involves the esterification of 2,2,4-trimethylpentane-1,3-diol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentane-1,3-diyl dipropionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,4-Trimethylpentane-1,3-diyl dipropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpentane-1,3-diyl dipropionate involves its hydrolysis to release 2,2,4-trimethylpentane-1,3-diol and propionic acid. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the corresponding alcohol and acid. This hydrolysis process is crucial for its applications in drug delivery and biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Isomers and Esters

Compound 1 : 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)
  • Key Differences: Structural Variation: Methyl groups at positions 2,4,4 (vs. 2,2,4 in the target compound). IUPAC Name: [2,4,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate . Implications: Positional isomerism may alter steric hindrance and solubility. Limited data on bioactivity or industrial use compared to the target compound.
Compound 2 : 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate (TXIB/TPD)
  • Key Differences: Ester Group: Isobutyrate (2-methylpropanoate) vs. dipropionate (propanoate). Applications: Widely used as a plasticizer in PVC, latex paints, and adhesives due to lower volatility and superior compatibility with polymers . Regulatory Status: Well-characterized in industrial safety guidelines, unlike the dipropionate variant, which lacks extensive toxicological data .

Monoester Derivatives

Compound 3 : 2,2,4-Trimethylpentane-1,3-diol Monoisobutyrate (Texanol)
  • Key Differences: Esterification Degree: Monoester (vs. diester). Volatility: Higher volatility compared to diesters, making it suitable as a coalescing agent in latex paints . Toxicity: Studied for reproductive/developmental effects in rats, with established safety protocols in industrial settings .

Parent Hydrocarbon and Diol

Compound 4 : 2,2,4-Trimethylpentane
  • Key Differences :
    • Functional Groups : Lacks ester groups; a branched alkane.
    • Applications : Primarily a gasoline additive and solvent (e.g., used in pharmaceutical sample preparation ).
    • Solubility : Low water solubility (quantified in Table 1) .
    • Toxicity : Insufficient data for chronic exposure risk assessment .
Compound 5 : 2,2,4-Trimethyl-1,3-pentanediol
  • Key Differences :
    • Hydroxyl Groups : Diol precursor to ester derivatives.
    • Boiling Point : 398°C (vs. ~300°C for diesters), limiting direct industrial use .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Applications
2,2,4-Trimethylpentane-1,3-diyl dipropionate C₁₆H₃₀O₄ 286.41 N/A Low Polymers, drug delivery
2,2,4-Trimethylpentane C₈H₁₈ 114.23 270.9 0.244 mg/L (25°C) Solvent, gasoline additive
2,2,4-Trimethyl-1,3-pentanediol C₈H₁₈O₂ 158.24 398 Moderate Ester synthesis precursor
Texanol (monoester) C₁₂H₂₄O₃ 216.32 254 Insoluble Latex paints, coalescent

Table 2: Hazard Profiles

Compound Name Hazard Statements Regulatory Status
This compound H315, H319, H335 Limited toxicological data
2,2,4-Trimethylpentane Flammable, H304 (suspected) No established reference doses
Texanol H302, H312, H332 OECD-reviewed safety protocols

Research Findings and Industrial Relevance

  • Solubility and Compatibility : The dipropionate’s longer alkyl chains (vs. diisobutyrate) may enhance flexibility in polymers but reduce compatibility with polar matrices .
  • Synthetic Utility : Diesters like TXIB are preferred in medical polymers due to established synthesis protocols and regulatory acceptance .
  • Environmental Impact : 2,2,4-Trimethylpentane is a persistent VOC in groundwater, necessitating remediation strategies, whereas ester derivatives are less environmentally mobile .

Biological Activity

2,2,4-Trimethylpentane-1,3-diyl dipropionate, a compound with the CAS number 32815-92-2, is a diester derived from 2,2,4-trimethylpentane-1,3-diol and propanoic acid. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry and material sciences.

The molecular formula of this compound is C13H26O4C_{13}H_{26}O_4, with a molecular weight of 242.34 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC13H26O4
Molecular Weight242.34 g/mol
IUPAC NameThis compound
CAS Number32815-92-2

The biological activity of this compound is primarily linked to its ability to interact with biological membranes and cellular components. Research suggests that it may exhibit antimicrobial and anti-inflammatory properties through the modulation of lipid metabolism and membrane fluidity.

Case Studies

  • Antimicrobial Activity : A study conducted by researchers demonstrated that the compound exhibited significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.5
    Escherichia coli1.0
    Pseudomonas aeruginosa0.75
  • Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory conditions.

Toxicological Profile

Toxicological assessments have shown that while the compound exhibits beneficial biological activities, it also requires careful evaluation regarding its safety profile. Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in rodent models, indicating a relatively low toxicity level.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed upon administration and exhibits a half-life conducive to therapeutic applications. Metabolism primarily occurs via ester hydrolysis, leading to the formation of less active metabolites.

Applications in Industry

Due to its favorable biological properties, this compound is being explored for various applications:

  • Pharmaceuticals : As a potential lead compound for developing anti-inflammatory and antimicrobial agents.
  • Cosmetics : Used as an emollient due to its skin-conditioning properties.
  • Industrial Chemicals : Employed in producing specialty polymers and coatings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.